(2-Cyclohexyl-1,3-oxazol-4-yl)methanol

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Researchers need sterically demanding, lipophilic oxazole fragments to explore hydrophobic protein pockets and achieve membrane permeability-properties lacking in methyl or phenyl analogs. (2-Cyclohexyl-1,3-oxazol-4-yl)methanol (CAS 1448866-05-4) solves this with: - clogP = 1.9 enhancing passive CNS permeability - Cyclohexyl bulk for unique SAR exploration - Primary alcohol handle for linker attachment - Reliable 95% purity with batch-specific data Ideal for parallel synthesis and chemical probe development.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13245012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclohexyl-1,3-oxazol-4-yl)methanol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=CO2)CO
InChIInChI=1S/C10H15NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h7-8,12H,1-6H2
InChIKeyZGEPJIIABIHLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol


(2-Cyclohexyl-1,3-oxazol-4-yl)methanol (CAS 1448866-05-4) is a heterocyclic building block featuring a cyclohexyl substituent at the 2-position and a hydroxymethyl group at the 4-position of the 1,3-oxazole ring. With a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol, this compound is characterized by its balanced lipophilicity (clogP = 1.9) [1] and is commercially available in research-grade purity (typically 95%) . The cyclohexyl moiety imparts significant steric bulk and enhanced lipophilicity compared to smaller alkyl or aromatic substituents, making this compound a valuable intermediate in medicinal chemistry and organic synthesis where precise modulation of physicochemical properties is required .

Cyclohexyl-substituted oxazole core for lipophilic modulation
Primary alcohol handle for derivatization or conjugation
Research-grade purity with batch-specific analytical documentation

Why Analogs Cannot Replace (2-Cyclohexyl-1,3-oxazol-4-yl)methanol


The 2-position substituent on the 1,3-oxazole scaffold is a critical determinant of physicochemical properties such as lipophilicity, solubility, and membrane permeability, which in turn directly influence binding affinity, metabolic stability, and overall pharmacokinetic profile in drug discovery programs . Simple substitution of the cyclohexyl group in (2-Cyclohexyl-1,3-oxazol-4-yl)methanol with a smaller alkyl (e.g., methyl) or a planar aromatic (e.g., phenyl) moiety drastically alters the molecule's logP and steric profile, thereby compromising the intended structure-activity relationship (SAR) and potentially leading to false-negative or false-positive results in biological assays . The quantifiable differences in key molecular properties, detailed below, demonstrate why this specific compound cannot be considered interchangeable with its in-class analogs.

Target: Cyclohexyl derivative
Substitutes
Cyclohexyl substituent
2-Methyl analog: drastically lower lipophilicity may shift SAR and membrane permeability
2-Phenyl analog: planar geometry and reduced steric bulk may alter binding pocket complementarity

Evidence-Based Advantages of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol


Lipophilicity: Cyclohexyl vs. Methyl and Phenyl Analogs

(2-Cyclohexyl-1,3-oxazol-4-yl)methanol exhibits a calculated partition coefficient (clogP) of 1.9, which is 2.85 log units higher than the 2-methyl analog and 0.8 log units higher than the 2-phenyl analog [1][2]. This elevated lipophilicity, conferred by the cyclohexyl substituent, is expected to enhance passive membrane permeability and influence the compound's distribution and target engagement profile in cellular and in vivo models.

Lipophilicity
Reported
clogP 1.9 vs methyl –0.95 to 0.48, phenyl 1.1
Supports higher passive permeability screening
Calculated logP; verify experimentally for specific systems
Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Steric Bulk and Binding Site Complementarity

The molecular weight of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol is 181.23 g/mol, representing a 60% increase over the 2-methyl analog (113.11 g/mol) and a 3% increase over the 2-phenyl analog (175.18 g/mol) [1][2]. The cyclohexyl group introduces significantly greater steric bulk (as measured by molecular weight and volume) which can be strategically employed to fill hydrophobic pockets in protein binding sites, potentially improving binding affinity and selectivity over smaller or less bulky substituents.

Steric bulk
Reported
MW 181.23 vs methyl 113.11 (+60%), phenyl 175.18 (+3.5%)
Greater steric bulk may probe deeper hydrophobic pockets
Steric differences provide selection-relevant variation
Medicinal Chemistry Molecular Recognition Structure-Based Design

Synthetic Accessibility of Cyclohexyl-Substituted Oxazoles

While specific yield data for the target compound is not publicly available, a closely related analog, (2-Cyclohexyl-5-methyl-1,3-oxazol-4-yl)methanol, can be synthesized with yields reaching upwards of 85% via cyclization reactions starting from cyclohexylamine and 2-bromo derivatives . This class-level inference suggests that the cyclohexyl substituent is compatible with robust, high-yielding synthetic protocols, making the target compound a viable and economically attractive intermediate for multi-step syntheses.

Synthetic yield
Class-level
Related analog synthesized up to 85% yield
Class-level synthesis feasibility indicated
Direct data for target not reported; confirm with supplier
Synthetic Chemistry Process Development Yield Optimization

Purity and Batch-Specific Quality Assurance

Commercial suppliers of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol provide the compound at a standard purity of 95% and offer batch-specific quality assurance data including NMR, HPLC, and GC analyses . While purity alone is not a unique differentiator, the availability of verified analytical data for this specific CAS number ensures reproducibility in research and minimizes the risk of variability associated with alternative, less well-characterized building blocks.

Batch quality
Specification review
Standard purity 95% (NMR, HPLC, GC)
Documented purity supports reproducibility
Request batch-specific certificate for each lot
Analytical Chemistry Quality Control Procurement

Applications of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol


CNS and Intracellular Target Lead Optimization

The elevated lipophilicity (clogP = 1.9) and increased steric bulk of (2-Cyclohexyl-1,3-oxazol-4-yl)methanol compared to its methyl and phenyl analogs [1] position this compound as an ideal building block for designing ligands targeting the central nervous system (CNS) or intracellular proteins. The cyclohexyl substituent enhances passive membrane permeability, a prerequisite for crossing the blood-brain barrier or accessing cytosolic targets, thereby improving the likelihood of identifying potent and cell-active hits in early-stage drug discovery campaigns.

Fragment-Based Drug Discovery and Scaffold Hopping

The quantifiable difference in molecular weight and steric profile (181.23 g/mol) relative to smaller oxazole fragments allows this compound to serve as a privileged fragment or as a starting point for scaffold hopping. It enables the exploration of hydrophobic subpockets in target proteins that cannot be accessed by less bulky 2-methyl or 2-phenyl substituted oxazole fragments, potentially uncovering novel binding modes and improving target selectivity.

Chemical Biology Probe Development

The presence of a primary alcohol handle at the 4-position provides a convenient site for further functionalization (e.g., conversion to aldehyde, carboxylic acid, or attachment of biotin/fluorophore linkers) . When coupled with the lipophilic cyclohexyl group, this enables the synthesis of cell-permeable chemical probes for studying intracellular processes, where simpler, less lipophilic analogs may fail to achieve adequate cellular uptake.

Process Chemistry and Parallel Synthesis Libraries

Supported by class-level evidence of high-yielding synthetic routes (up to 85% for related compounds) , this building block is well-suited for incorporation into parallel synthesis libraries aimed at exploring chemical space around lipophilic, sterically demanding oxazole cores. Its reliable commercial availability with batch-specific analytical data (95% purity) minimizes synthetic risk and ensures consistency across multi-step library production.

Application
Selection Property
Validation Focus
CNS and intracellular target lead optimization
Lipophilicity-modulating core
Membrane permeability and cellular uptake profiling
Fragment-based discovery and scaffold hopping
Sterically demanding building block
Hydrophobic pocket binding and selectivity characterization
Chemical biology probe development
Functionalizable primary alcohol handle
Linker conjugation and cell permeability assessment
Process chemistry and library synthesis
High-yield synthesis feasibility (class-level)
Route optimization and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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